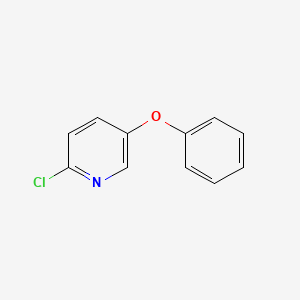

2-Chloro-5-phenoxy-pyridine

説明

Contextualization within Heterocyclic Chemistry and Aromatic Systems

Heterocyclic compounds, which feature at least one atom other than carbon within a ring structure, form a cornerstone of organic chemistry. uomus.edu.iq Among these, aromatic heterocycles like pyridine (B92270) are of particular interest due to their unique electronic properties and reactivity. uomus.edu.iqnumberanalytics.com Pyridine, with the chemical formula C₅H₅N, is analogous to benzene (B151609), with a nitrogen atom replacing one of the carbon-hydrogen units. wikipedia.org This substitution, however, introduces significant changes to the molecule's characteristics.

Pyridine is a six-membered aromatic heterocycle. libretexts.org All atoms in the ring are sp²-hybridized, and each contributes a p-orbital to the delocalized π-system. libretexts.orgyoutube.com With six π-electrons, pyridine fulfills Hückel's rule for aromaticity (4n+2 π-electrons), leading to its notable stability. numberanalytics.comlibretexts.org Unlike benzene, the nitrogen atom in pyridine possesses a lone pair of electrons in an sp² orbital, which lies in the plane of the ring and does not participate in the aromatic system. libretexts.orgyoutube.com This lone pair confers basicity to the molecule. numberanalytics.comyoutube.com The electronegativity of the nitrogen atom also creates a dipole moment and influences the electron density distribution within the ring, making it less susceptible to electrophilic aromatic substitution compared to benzene. wikipedia.orgyoutube.com

Significance of Pyridine Scaffolds in Organic Synthesis

The pyridine scaffold is a ubiquitous and vital building block in organic synthesis, lending its unique properties to a vast array of functional molecules. nih.gov Its presence is prominent in numerous natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin. nih.gov The versatility of the pyridine ring allows for a wide range of chemical modifications, making it a "privileged scaffold" in medicinal chemistry and drug discovery. researchgate.netnih.gov

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, which can be crucial for molecular interactions with biological targets. numberanalytics.com Furthermore, the pyridine structure can be readily functionalized to introduce various substituents, enabling the fine-tuning of a molecule's steric and electronic properties. nih.gov This adaptability has led to the incorporation of pyridine moieties in a significant number of FDA-approved drugs for treating a wide spectrum of diseases. nih.govscispace.com Beyond pharmaceuticals, pyridine derivatives are also integral to the development of agrochemicals, functional materials, and as ligands in organometallic catalysis. nih.govnih.gov

Overview of Diaryl Ether Motifs and Their Chemical Relevance

The diaryl ether motif, characterized by an oxygen atom connecting two aromatic rings, is another structurally significant unit in organic chemistry. This scaffold is found in a variety of natural products and has been extensively utilized in the design of synthetic compounds with important applications. researchgate.netnih.gov Diaryl ethers are recognized for their chemical stability and the specific conformational flexibility imparted by the ether linkage.

The synthesis of diaryl ethers has been a subject of considerable research. Classic methods include the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol (B47542), which often requires high temperatures. rsc.orgwikipedia.org More contemporary approaches, such as the Buchwald-Hartwig amination, have been adapted for C-O bond formation, employing palladium catalysts to achieve the coupling of aryl halides with alcohols and phenols under milder conditions. ambeed.comwikipedia.org These advancements have broadened the scope and efficiency of diaryl ether synthesis.

The diaryl ether linkage is a key structural element in many biologically active molecules, including some antibiotics and hormones. researchgate.net In medicinal chemistry, this motif is often incorporated into drug candidates to enhance their pharmacological profiles. nih.gov The diaryl ether framework is prevalent in compounds exhibiting a range of biological activities, such as anticancer, anti-inflammatory, antiviral, and antibacterial properties. researchgate.netnih.gov

Academic Research Landscape of Halogenated Pyridines and Phenoxy-Substituted Heterocycles

The academic research landscape surrounding halogenated pyridines and phenoxy-substituted heterocycles is vibrant and continually evolving. The introduction of halogen atoms onto the pyridine ring significantly alters its reactivity, providing valuable handles for further chemical transformations. chemrxiv.orgnih.gov Halopyridines are crucial intermediates in organic synthesis, serving as precursors for a diverse range of more complex molecules through reactions like nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. acs.orgacs.org

Research in this area focuses on developing new and efficient methods for the selective halogenation of pyridines, as direct halogenation can be challenging due to the electron-deficient nature of the ring. chemrxiv.org Furthermore, the study of phenoxy-substituted heterocycles is driven by their presence in numerous biologically active compounds. The synthesis of these molecules often involves the coupling of a halogenated heterocycle with a phenol derivative. tandfonline.com Current research endeavors aim to expand the scope of these coupling reactions, improve their efficiency, and apply them to the synthesis of novel compounds with potential applications in medicine and materials science. acs.orgacs.org The exploration of chemo-selectivity in molecules containing both a halogenated pyridine and a phenoxy group, such as in 2-Chloro-5-phenoxy-pyridine, is an area of active investigation, offering pathways to complex molecular architectures. acs.org

Structure

3D Structure

特性

IUPAC Name |

2-chloro-5-phenoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c12-11-7-6-10(8-13-11)14-9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMYERCFXFLAJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73406-95-8 | |

| Record name | 2-chloro-5-phenoxy-pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Chloro 5 Phenoxy Pyridine

Established Synthetic Pathways for Pyridine-Diaryl Ethers

The construction of the pyridine-diaryl ether framework can be approached through several reliable synthetic routes. These methods are broadly categorized into nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed reactions, each with its own mechanistic features and practical applications.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the synthesis of aryl ethers. masterorganicchemistry.com This pathway involves the attack of a nucleophile on an electron-deficient aromatic ring that is substituted with a suitable leaving group. In the context of pyridine (B92270) derivatives, the inherent electron-deficient nature of the ring facilitates this type of reaction.

The most direct SNAr approach to 2-Chloro-5-phenoxy-pyridine involves the reaction of a di-substituted pyridine, such as 2,5-dichloropyridine (B42133), with a phenol (B47542) or, more commonly, its conjugate base, a phenoxide. The phenoxide anion acts as the nucleophile, attacking the pyridine ring and displacing one of the halide leaving groups.

The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide (B78521), which serves to deprotonate the phenol, thereby generating the more nucleophilic phenoxide in situ. The general scheme for this transformation is as follows:

Reaction Scheme:

Reactants: 2,5-Dichloropyridine, Phenol

Base: K₂CO₃ or NaOH

Solvent: Aprotic polar solvent (e.g., DMF, DMSO)

Product: 2-Chloro-5-phenoxy-pyridine

This method's viability hinges on the regioselective displacement of one halide over the other, which is governed by the electronic effects within the pyridine ring.

The regioselectivity and rate of SNAr reactions on pyridine rings are profoundly influenced by electronic factors. The pyridine nitrogen atom is strongly electron-withdrawing, which reduces the electron density of the aromatic ring and makes it susceptible to nucleophilic attack. masterorganicchemistry.com This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. stackexchange.com

When a nucleophile attacks at the C2 or C4 position, the negative charge of the intermediate, known as a Meisenheimer complex, can be delocalized onto the electronegative nitrogen atom. stackexchange.com This provides significant resonance stabilization that is not possible with attack at the C3 or C5 positions. stackexchange.com Consequently, the activation energy for attack at the ortho and para positions is lower, making these sites the preferred locations for SNAr.

In the case of synthesizing 2-Chloro-5-phenoxy-pyridine from 2,5-dichloropyridine, the nucleophilic attack by the phenoxide ion occurs preferentially at the C2 position. This is because the C2 position is ortho to the ring nitrogen, which provides the necessary activation and stabilization for the intermediate complex, leading to the selective displacement of the chlorine atom at this position.

| Position of Attack | Proximity to Nitrogen | Intermediate Stabilization | Outcome |

| C2 | Ortho | High (Charge delocalization onto N) | Favored |

| C4 | Para | High (Charge delocalization onto N) | Favored (if leaving group is present) |

| C3 | Meta | Low (No charge delocalization onto N) | Disfavored |

As an alternative to SNAr, transition metal-catalyzed cross-coupling reactions offer a powerful and versatile method for forming C–O bonds. These reactions often proceed under milder conditions and can tolerate a wider range of functional groups compared to traditional SNAr methods.

The Ullmann condensation, or Ullmann-type reaction, is a classic copper-promoted method for the synthesis of diaryl ethers from an aryl halide and a phenol. wikipedia.orgmdpi.com This reaction is a cornerstone of C-O cross-coupling chemistry. The traditional Ullmann reaction often required harsh conditions, including high temperatures (frequently over 200°C), polar aprotic solvents like DMF or nitrobenzene, and stoichiometric amounts of copper powder or copper salts. wikipedia.org

The general reaction involves the coupling of an aryl halide with an alcohol or phenol in the presence of a base and a copper catalyst. For the synthesis of 2-chloro-5-phenoxypyridine, the reaction would couple 2,5-dichloropyridine with phenol.

Traditional Ullmann Conditions:

Catalyst: Stoichiometric Copper (Cu) powder or Copper(I) salts (e.g., CuI, CuBr)

Base: K₂CO₃, Cs₂CO₃

Solvent: High-boiling polar solvents (e.g., DMF, NMP, Pyridine)

Temperature: 150-250°C

Modern advancements have led to the development of more efficient catalytic systems that operate under significantly milder conditions.

The evolution of the Ullmann reaction has been marked by the introduction of ligands that coordinate to the copper center, enhancing its catalytic activity and enabling the reaction to proceed under milder conditions. arkat-usa.org The use of soluble copper catalysts supported by ligands has allowed for lower reaction temperatures and reduced catalyst loadings (often 1-10 mol%). wikipedia.org

Ligands play several crucial roles in the catalytic cycle:

Solubilization: They increase the solubility of the copper catalyst in the reaction medium.

Stabilization: They stabilize the active copper species, preventing catalyst decomposition.

Facilitation of Reductive Elimination: They promote the final bond-forming step of the catalytic cycle.

A variety of ligand classes have been successfully employed in copper-catalyzed C-O coupling reactions. The choice of ligand can significantly impact the reaction's efficiency, scope, and required conditions.

| Ligand Class | Example Ligands | Typical Catalyst Precursor | Key Advantages |

| Diamines | 1,10-Phenanthroline, N,N'-Dimethylethylenediamine | CuI, Cu₂O | Readily available, effective for various substrates |

| Amino Acids | L-Proline, Glycine | CuI | Inexpensive, often allows for lower temperatures |

| Phosphines | Triphenylphosphine (PPh₃) | CuI | Enables reactions in non-polar solvents arkat-usa.org |

Recent research has also explored ligand-free systems, utilizing copper nanoparticles or heterogeneous copper catalysts like copper fluorapatite, which offer advantages in terms of catalyst recyclability and simplified product purification. mdpi.comresearchgate.net These modern catalyst systems have broadened the applicability of the Ullmann-type reaction, making it a more versatile and environmentally benign method for the synthesis of diaryl ethers, including 2-Chloro-5-phenoxy-pyridine.

Transition Metal-Catalyzed Cross-Coupling Reactions for C–O Bond Formation

Copper-Catalyzed Ullmann-Type Ether Synthesis

Novel and Green Synthesis Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. These "green" approaches often involve reducing reaction times, minimizing waste, and avoiding harsh reagents.

Microwave-assisted synthesis has emerged as a valuable tool for accelerating organic reactions. The use of microwave irradiation can dramatically reduce reaction times and, in many cases, improve product yields for the synthesis of heterocyclic compounds. One report highlights a microwave-assisted, catalyst-free protocol for the synthesis of diaryl ethers, demonstrating the potential of this technology in C-O bond formation. rsc.org

Flow chemistry, particularly using microchannel reactors, offers significant advantages in terms of safety, scalability, and process control. A method for the continuous preparation of 2-chloro-5-chloromethylpyridine has been developed using a microchannel reactor. google.com This process utilizes sulfuryl chloride as the chlorinating agent and allows for precise control over residence time and temperature, leading to high product selectivity and improved reaction efficiency. google.com Such techniques could be readily adapted for the chlorination of 5-phenoxypyridine.

Developing catalyst-free and solvent-free reactions is a primary goal of green chemistry. For diaryl ether synthesis, certain conditions can obviate the need for a transition metal catalyst. For instance, electron-deficient aryl halides, a category that includes 2,5-dichloropyridine, have been shown to couple with phenols in the presence of a base at moderately elevated temperatures without any metal catalyst. researchgate.net This suggests a potential pathway for a simplified, catalyst-free synthesis of 2-Chloro-5-phenoxy-pyridine.

Furthermore, innovative methods are being explored that are both catalyst- and solvent-free. A microwave-assisted reaction between nitroarenes and phenols has been reported to produce diaryl ethers without any catalyst or solvent, offering a highly eco-friendly synthetic route. rsc.org While this specific method uses a nitroarene, it establishes a precedent for catalyst-free C-O coupling under green conditions. Another approach uses an ionic liquid, [DBUH][OAc], as both the catalyst and solvent for the metal-free synthesis of diaryl thioethers, providing a conceptual framework that could be explored for diaryl ether synthesis. rsc.org

Precursor Chemistry and Starting Material Considerations

C-O Coupling Strategy : This route requires a phenol and a suitably halogenated pyridine. The most direct precursors are Phenol and 2,5-Dichloropyridine . The chlorine atom at the 2-position of the pyridine ring is generally more susceptible to nucleophilic aromatic substitution than the one at the 5-position, which can provide inherent regioselectivity for the coupling reaction. Alternatively, 5-Bromo-2-chloropyridine could be used, leveraging the different reactivities of bromine and chlorine in palladium- or nickel-catalyzed cross-coupling reactions.

Chlorination Strategy : This approach begins with 5-Phenoxypyridine as the key intermediate. The synthesis of this precursor itself involves a C-O coupling reaction, typically between a 5-halopyridine (e.g., 5-bromopyridine) and phenol. This transfers the challenge from a selective coupling onto a dihalopyridine to a selective chlorination of a monosubstituted pyridine.

More fundamental starting materials used in multi-step syntheses to build the pyridine core include compounds like 2-amino-5-bromopyridine (B118841) or 2-amino-5-iodopyridine, which can be functionalized through protection, substitution, and deprotection steps to yield precursors like 2-amino-5-hydroxypyridine. google.com

Table 3: Comparison of Precursor Strategies

| Strategy | Key Precursors | Key Transformation | Advantages | Challenges |

|---|---|---|---|---|

| C-O Coupling | Phenol + 2,5-Dichloropyridine | Ni- or Pd-catalyzed C-O coupling | More direct route; potentially higher regioselectivity. | Requires transition metal catalyst; optimization of ligands and conditions. |

| Chlorination | 5-Phenoxypyridine | Electrophilic Chlorination | Avoids handling dihalopyridines in the final step. | Requires prior synthesis of 5-phenoxypyridine; potential for isomeric byproducts during chlorination. |

Synthesis of Key Halogenated Pyridine Scaffolds (e.g., 2,5-dihalopyridines)

The foundation for the synthesis of 2-chloro-5-phenoxypyridine lies in the availability of suitable 2,5-disubstituted pyridine intermediates. Among these, 2,5-dihalopyridines are the most common and versatile starting materials. The strategic placement of two halogen atoms allows for selective reaction at one position while the other remains for the ether bond formation.

One of the primary scaffolds is 2,5-dichloropyridine . Various synthetic routes have been developed for its preparation. A common industrial method starts from 2-chloropyridine (B119429). google.com This process can involve multiple steps, including alkoxylation, subsequent chlorination with gaseous chlorine, and treatment with a Vilsmeyer-Haack reagent. google.com This route often produces a mixture of isomers, primarily 2,5-dichloropyridine and 2,3-dichloropyridine, which then requires separation, commonly achieved by crystallization from an alcohol/water mixture to yield the desired 2,5-isomer in high purity. google.com Another approach involves the chlorination of 2,5-dihydroxypyridine (B106003) with a chlorinating agent like phosphorus oxychloride, which can provide high yields and purity. google.com

Another key dihalogenated scaffold is 5-bromo-2-chloropyridine . This intermediate is particularly useful as the differential reactivity of bromine and chlorine can be exploited for selective reactions. A typical synthesis starts from 2-amino-5-bromopyridine through a diazotization reaction. guidechem.com The amino group is treated with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures to form a diazonium salt, which is subsequently displaced by a chloride ion. guidechem.com

The table below summarizes synthetic strategies for key 2,5-dihalopyridine scaffolds.

| Starting Material | Reagents | Product | Key Features |

| 2-Chloropyridine | 1. n-Butanol 2. Cl₂ 3. POCl₃ | 2,5-Dichloropyridine | Multi-step process; produces an isomeric mixture requiring separation. google.com |

| 2,5-Dihydroxypyridine | Phosphorus oxychloride (POCl₃) | 2,5-Dichloropyridine | High yield (94.3%) and purity (99.5%) can be achieved. google.com |

| 2-Amino-5-bromopyridine | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) | 5-Bromo-2-chloropyridine | Diazotization reaction; proceeds via a diazonium salt intermediate. guidechem.com |

Utilization of Substituted Phenols as Coupling Partners

The final step in the synthesis of 2-chloro-5-phenoxypyridine and its derivatives is the coupling of the halogenated pyridine scaffold with a phenol or a substituted phenol. This transformation is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. youtube.comnih.govlibretexts.org In this mechanism, the phenoxide ion, acting as a nucleophile, attacks the electron-deficient carbon atom of the pyridine ring that bears a halogen, leading to the displacement of the halide leaving group. libretexts.org The pyridine ring is inherently electron-deficient, which facilitates this type of reaction, especially when the halogen is at the 2- or 4-position. youtube.comnih.gov

To enhance the reaction rate and yield, particularly with less reactive aryl chlorides, copper catalysis is frequently employed in a classic method known as the Ullmann condensation or Ullmann-type reaction. wikipedia.orgorganic-chemistry.org This reaction involves a copper(I) catalyst that facilitates the coupling of an aryl halide with an alcohol or phenol. wikipedia.orgorganic-chemistry.org Modern variations of the Ullmann ether synthesis may use soluble copper catalysts with various ligands to perform the reaction under milder conditions than the traditionally required high temperatures. wikipedia.orgnih.gov

The nature of the substituents on the phenol coupling partner can significantly influence the reaction's outcome. The acidity of the phenol is a key factor, as the reaction typically requires the formation of a phenoxide ion in situ using a base. ncerthelp.com

Electron-withdrawing groups (e.g., nitro, cyano) on the phenol ring increase its acidity, facilitating the formation of the nucleophilic phenoxide ion. This generally leads to faster reaction rates. ncerthelp.com

Electron-donating groups (e.g., alkyl, alkoxy) decrease the acidity of the phenol, potentially slowing the formation of the phenoxide. However, these groups can also influence the nucleophilicity of the resulting phenoxide. ncerthelp.com

The choice of substituted phenol allows for the introduction of a wide range of functional groups into the final product, enabling the synthesis of diverse libraries of 2-chloro-5-phenoxypyridine analogues for various applications. The reaction is versatile and tolerates numerous functional groups on the phenolic partner. oregonstate.edu

The table below provides examples of how different substituents on the phenol can influence its properties as a coupling partner.

| Phenol Substituent | Electronic Effect | Impact on Phenol Acidity | Expected Influence on Coupling Reaction |

| -NO₂ (Nitro) | Electron-withdrawing | Increases acidity | Facilitates phenoxide formation, potentially increasing reaction rate. ncerthelp.com |

| -CH₃ (Methyl) | Electron-donating | Decreases acidity | May require stronger basic conditions to form the phenoxide. ncerthelp.com |

| -OCH₃ (Methoxy) | Electron-donating | Decreases acidity | Similar to alkyl groups, may require adjusted reaction conditions. ncerthelp.com |

| -Cl (Chloro) | Electron-withdrawing | Increases acidity | Facilitates phenoxide formation. ncerthelp.com |

Reactivity and Mechanistic Studies of 2 Chloro 5 Phenoxy Pyridine

Reactivity at the C-2 Chloro Position of the Pyridine (B92270) Ring

The C-2 position of the pyridine ring is electronically deficient due to the inductive effect and resonance stabilization provided by the adjacent nitrogen atom. This inherent electronic property makes the C-2 carbon an electrophilic center, primed for attack by nucleophiles. Consequently, the chlorine atom at this position serves as a competent leaving group in various substitution reactions.

Nucleophilic Aromatic Substitution (SNA r) Reactions

Nucleophilic aromatic substitution (SNA r) is a primary reaction pathway for 2-chloro-5-phenoxypyridine. The mechanism is analogous to nucleophilic acyl substitution, proceeding through an addition-elimination sequence. youtube.com A nucleophile attacks the electron-deficient C-2 carbon, leading to the formation of a high-energy anionic intermediate, which subsequently expels the chloride ion to restore the aromaticity of the ring. youtube.com The reactivity of 2-chloropyridines in S NAr reactions is significantly enhanced by the presence of electron-withdrawing groups on the ring, which can stabilize the negative charge of the intermediate. nih.govresearchgate.net The phenoxy group at the C-5 position, through its electron-withdrawing inductive effect, contributes to this activation.

The replacement of the C-2 chlorine with a nitrogen-based nucleophile is a common and synthetically valuable transformation. This reaction, often referred to as amination, can be accomplished by heating 2-chloro-5-phenoxypyridine with a primary or secondary amine. The reaction typically proceeds via the classical S NAr mechanism. While specific studies on 2-chloro-5-phenoxypyridine are not extensively detailed in the surveyed literature, the reactivity can be inferred from related systems. For instance, studies on 5-bromo-2-chloro-3-fluoropyridine (B1227324) have shown that under thermal conditions without a metal catalyst, nucleophilic substitution by amines occurs preferentially at the 2-chloro position. nih.gov Similarly, 2-chloro-5-nitropyridine (B43025) readily undergoes amination with various amines. nih.gov Given that the phenoxy group is also electron-withdrawing, 2-chloro-5-phenoxypyridine is expected to react with a range of amines to yield the corresponding 2-amino-5-phenoxypyridine derivatives.

| Nucleophile (Amine) | Solvent | Temperature (°C) | Product |

| Morpholine | DMSO | 130-150 | 2-Morpholino-5-phenoxypyridine |

| Piperidine | NMP | 150 | 2-Piperidino-5-phenoxypyridine |

| Aniline (B41778) | Neat | 180 | 2-Anilino-5-phenoxypyridine |

| Benzylamine | Dioxane | 100 | 2-(Benzylamino)-5-phenoxypyridine |

| This table presents illustrative reaction conditions for the amination of 2-chloro-5-phenoxypyridine, based on general procedures for activated 2-chloropyridines. |

In addition to amines, other nucleophiles such as thiolates (RS⁻) and alkoxides (RO⁻) can displace the chloride at the C-2 position. Thiolation reactions, using a thiol in the presence of a base or a pre-formed thiolate salt, yield 2-thioether-5-phenoxypyridine derivatives. These reactions are typically efficient due to the high nucleophilicity of sulfur species.

Alkoxylation involves the reaction with an alcohol in the presence of a strong base (e.g., sodium hydride or potassium tert-butoxide) to generate the corresponding alkoxide in situ. This alkoxide then acts as the nucleophile to displace the chloride, forming 2-alkoxy-5-phenoxypyridine ethers. The reaction conditions must be sufficiently basic to deprotonate the alcohol, enabling the nucleophilic attack.

The stepwise S NAr mechanism proceeds through a discrete, non-aromatic anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov This complex is formed when the nucleophile adds to the C-2 carbon, breaking the aromaticity of the pyridine ring and placing a negative charge that is delocalized over the ring system. wikipedia.org The stability of this intermediate is a critical factor influencing the reaction's feasibility and rate.

For 2-chloro-5-phenoxypyridine, the attacking nucleophile would form a complex where the negative charge is delocalized onto the electronegative nitrogen atom and the carbons at the C-4 and C-6 positions. The electron-withdrawing phenoxy group at the C-5 position further stabilizes this intermediate through its inductive effect, thereby facilitating its formation. While stable Meisenheimer complexes are often isolated in reactions involving highly electron-deficient rings (e.g., those with multiple nitro groups), in most S NAr reactions of chloropyridines, they exist as transient, high-energy intermediates. wikipedia.orgnih.gov Studies on the related compound 2-chloro-3-nitropyridine (B167233) have provided evidence for the formation of a Meisenheimer complex during its reaction with glutathione, underscoring the viability of this intermediate in the S NAr reactions of activated pyridines. researchgate.net

The kinetics of S NAr reactions on 2-chloropyridines can be complex and are influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the substituents on the pyridine ring. researchgate.net For a stepwise mechanism involving a Meisenheimer complex, either the formation of the intermediate (nucleophilic attack) or its decomposition (chloride expulsion) can be the rate-determining step.

In many S NAr reactions of activated aryl halides, the initial nucleophilic attack is the rate-limiting step. nih.gov However, recent studies on some heteroaromatic systems suggest that the mechanism may be more nuanced. For certain substrates and nucleophiles, the reaction may proceed through a concerted (cS NAr) pathway, where bond formation and bond breaking occur in a single transition state without a discrete intermediate. nih.gov For other systems, particularly with N-methylpyridinium ions, the deprotonation of the initial adduct or the expulsion of the leaving group can become rate-controlling. nih.gov

For 2-chloro-5-phenoxypyridine, the precise kinetic profile would depend on the specific nucleophile and reaction conditions. The positive charge on the aniline nitrogen in the transition state and an appreciable degree of bond formation are indicated by kinetic studies of similar reactions. researchgate.net The activation parameters, such as the entropy of activation (ΔS‡), are often negative, reflecting an ordered transition state resulting from the association of the two reactant molecules. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

While S NAr reactions are effective for introducing heteroatom nucleophiles, the formation of carbon-carbon and, in some cases, carbon-nitrogen bonds often requires the use of transition metal catalysis. The C-2 chloro group of 2-chloro-5-phenoxypyridine makes it a suitable electrophilic partner in a variety of cross-coupling reactions, most notably those catalyzed by palladium. researchgate.net

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, often succeeding where traditional S NAr reactions fail due to low substrate reactivity or harsh conditions. wikipedia.orgacsgcipr.org This reaction involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product and regenerate the catalyst. libretexts.orgjk-sci.com This methodology is broadly applicable to a wide range of amines and aryl halides, including functionalized chloropyridines.

The Suzuki-Miyaura coupling is another cornerstone of modern synthesis, used for the formation of C-C bonds between an organoboron reagent (e.g., a phenylboronic acid) and an organic halide. researchgate.net This reaction is also catalyzed by a palladium complex and is known for its mild conditions and high functional group tolerance. rsc.org The C-2 chloro position of pyridines is a known reactive site for Suzuki coupling, allowing for the synthesis of 2-aryl-5-phenoxypyridine derivatives. researchgate.net The choice of ligand for the palladium catalyst is crucial for achieving high efficiency, particularly with less reactive aryl chlorides. jk-sci.com

| Reaction Type | Coupling Partner | Catalyst System (Illustrative) | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 2-Phenyl-5-phenoxypyridine |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 2-Morpholino-5-phenoxypyridine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(Phenylethynyl)-5-phenoxypyridine |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 2-Styryl-5-phenoxypyridine |

| This table provides examples of common transition metal-catalyzed cross-coupling reactions applicable to 2-chloro-5-phenoxypyridine with typical catalyst systems. |

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. yonedalabs.com This reaction is particularly effective for aryl-aryl bond formation and has been applied to heteroaryl chlorides, including 2-chloropyridine (B119429) derivatives. researchgate.netrsc.org The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. yonedalabs.com

For 2-chloropyridines, the choice of catalyst, ligand, and base is crucial for achieving high yields, as these substrates can be less reactive than their bromo or iodo counterparts. researchgate.net Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), have shown high efficacy in activating the C-Cl bond. researchgate.netrsc.org The reaction's versatility, functional group tolerance, and the relatively low toxicity of boron-containing reagents make it a preferred method in synthetic chemistry. yonedalabs.comresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with 2-Chloropyridine Derivatives

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 2-Chloropyridine | Phenylboronic acid | (6-Dipp)Pd(cinn)Cl | NaHCO₃ | Water | 85 | researchgate.net |

| 2-Chloropyridine | 4-Tolylboronic acid | (SIPr)Pd(cinn)Cl | NaHCO₃ | Water | 97 | researchgate.net |

| 2-Chloropyridine | 4-Methoxyphenylboronic acid | (6-Dipp)Pd(cinn)Cl | NaHCO₃ | Water | 91 | researchgate.net |

Note: This table presents data for representative 2-chloropyridine substrates to illustrate typical reaction conditions and outcomes in Suzuki-Miyaura coupling.

Heck and Sonogashira Coupling Reactions

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene, using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone for the synthesis of substituted alkenes. wikipedia.org The catalytic cycle typically involves the oxidative addition of the halide to a Pd(0) species, followed by alkene insertion into the Pd-C bond, and finally, a β-hydride elimination step to release the substituted alkene product. wikipedia.orglibretexts.org

While aryl bromides and iodides are more reactive, advancements in catalyst design have enabled the efficient use of aryl chlorides. organic-chemistry.org For substrates like 2-chloro-5-phenoxypyridine, highly active palladium catalysts, often stabilized by phosphine ligands, are required to achieve good conversion. nih.gov The reaction generally exhibits high trans selectivity in the product. organic-chemistry.org

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is characteristically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.orglibretexts.org This method is highly efficient for the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.orgwashington.edu

The reaction mechanism is thought to involve a palladium cycle similar to other cross-coupling reactions, and a copper cycle that generates a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex. libretexts.org Copper-free Sonogashira protocols have also been developed to avoid issues related to the homocoupling of terminal alkynes (Glaser coupling), which is a common side reaction. wikipedia.orgwashington.edu The application of Sonogashira coupling to 2-chloropyridine derivatives allows for the direct introduction of an alkynyl moiety at the C-2 position.

Table 2: Comparison of Heck and Sonogashira Coupling Reactions

| Reaction | Coupling Partners | Key Catalysts | Typical Base | Bond Formed |

|---|---|---|---|---|

| Heck | Aryl/Vinyl Halide + Alkene | Pd(OAc)₂, PdCl₂, Pd/C, Phosphine Ligands | Et₃N, K₂CO₃, NaOAc | C(sp²)-C(sp²) |

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ + CuI (co-catalyst) | Et₃N, Piperidine, Diisopropylamine | C(sp²)-C(sp) |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgacsgcipr.org This reaction has become a central tool in medicinal and materials chemistry for constructing aryl amines, which are prevalent in many biologically active compounds and functional materials. wikipedia.org The reaction's utility is particularly noted for cases where traditional methods like nucleophilic aromatic substitution are ineffective. acsgcipr.org

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. jk-sci.com The choice of ligand is critical, with bulky, electron-rich phosphine ligands being particularly effective for coupling unreactive aryl chlorides. jk-sci.comlibretexts.org A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS), is typically required. jk-sci.comlibretexts.org This methodology can be applied to 2-chloro-5-phenoxypyridine to synthesize various 2-amino-5-phenoxypyridine derivatives. google.comnih.govresearchgate.netresearchgate.net

Table 3: Key Components in Buchwald-Hartwig Amination

| Component | Function | Examples |

|---|---|---|

| Palladium Precatalyst | Source of active Pd(0) catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Stabilizes Pd, facilitates oxidative addition and reductive elimination | XPhos, SPhos, RuPhos, BINAP, DPPF |

| Base | Deprotonates the amine, facilitates formation of the palladium amide complex | NaOt-Bu, KOt-Bu, LHMDS, Cs₂CO₃ |

| Amine | Nitrogen nucleophile | Primary amines, secondary amines, anilines, amides |

| Solvent | Solubilizes reactants and catalyst | Toluene, Dioxane, THF |

Negishi Coupling for Pyridine Functionalization

The Negishi coupling is a palladium- or nickel-catalyzed reaction that forms a C-C bond between an organozinc compound and an organic halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is distinguished by its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The organozinc reagents are typically less reactive than their organolithium or Grignard counterparts, which contributes to their compatibility with a wide range of functional groups like esters, nitriles, and ketones. sigmaaldrich.comwikipedia.org

The synthesis of 2-substituted pyridines can be effectively achieved using this method. The required pyridylzinc reagent can be prepared through the direct insertion of activated zinc into a halopyridine or by transmetalation from a lithiated pyridine intermediate. nih.govnih.gov The subsequent coupling with an organic halide, catalyzed by a palladium complex, proceeds to form the desired product. nih.gov For a substrate like 2-chloro-5-phenoxypyridine, this reaction would involve coupling with an organozinc reagent (R-ZnX) to yield 2-alkyl/aryl-5-phenoxypyridine. figshare.comorganic-chemistry.org A key advantage is the ability to generate the organozinc species in situ before the cross-coupling step. researchgate.net

Reactivity at the C-5 Phenoxy Position

The phenoxy group at the C-5 position offers a secondary site for functionalization. While the pyridine ring is electron-deficient, the phenoxy moiety behaves as a substituted benzene (B151609) ring, susceptible to reactions characteristic of aromatic ethers.

Electrophilic Aromatic Substitution on the Phenoxy Moiety

The phenoxy group is an ortho-, para-directing and activating group for electrophilic aromatic substitution (EAS). However, its reactivity is modulated by the electron-withdrawing nature of the attached 2-chloropyridyl ring system. This deactivating effect makes EAS reactions on the phenoxy ring more challenging compared to anisole (B1667542) or phenol (B47542) itself.

Nonetheless, under sufficiently forcing conditions, reactions such as nitration or halogenation can be expected to occur. Nitration, for example, would likely proceed with a mixture of nitric and sulfuric acids. The substitution would be directed to the positions ortho and para to the ether linkage. Due to steric hindrance from the bulky pyridyl substituent, substitution at the para-position of the phenoxy ring is generally favored. For instance, nitration of 2-chloro-5-phenoxypyridine would be expected to yield primarily 2-chloro-5-(4-nitrophenoxy)pyridine. chemicalbook.comgoogle.comresearchgate.net

Functionalization via Directed Metalation (e.g., Lithiation)

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction uses a directed metalation group (DMG) to chelate an organolithium reagent, directing deprotonation to the adjacent ortho position. organic-chemistry.org The ether oxygen of the phenoxy group can act as a DMG, directing lithiation to the ortho positions of the phenoxy ring. baranlab.org

In the case of 2-chloro-5-phenoxypyridine, treatment with a strong base like n-butyllithium or lithium diisopropylamide (LDA) could potentially lead to deprotonation at the C-6 position of the pyridine ring, as the chloro and ring nitrogen atoms can direct lithiation. nih.govnih.govresearchgate.net However, the ether oxygen of the phenoxy group can also direct lithiation to the positions ortho to the C-O bond on the phenoxy ring. The ultimate regioselectivity depends on a delicate balance of factors, including the base used, temperature, and steric effects. unblog.frmdpi.com Trapping the resulting aryllithium intermediate with an electrophile allows for the introduction of a wide range of substituents at a specific position.

Ether Cleavage Reactions

The diaryl ether linkage in 2-chloro-5-phenoxy-pyridine, while generally stable, can be cleaved under forcing conditions, typically involving strong acids. This reaction proceeds by protonation of the ether oxygen, which enhances the leaving group ability of one of the aryl groups. The subsequent cleavage of the carbon-oxygen bond can occur via different mechanisms depending on the specific conditions and the electronic nature of the aryl rings.

For 2-chloro-5-phenoxy-pyridine, acid-catalyzed cleavage is expected to yield 2-chloro-5-hydroxypyridine (B185701) and phenol or their derivatives. The cleavage can theoretically occur at either the pyridine-oxygen bond or the phenyl-oxygen bond. Due to the electron-deficient nature of the 2-chloropyridine ring, nucleophilic attack at the C-5 position is generally more facile than at the phenyl ring. Therefore, the reaction likely proceeds through a mechanism akin to nucleophilic aromatic substitution (SNAr) on the protonated pyridine ring. Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are typically required, often at elevated temperatures. Another reagent used for cleaving aryl ethers is pyridinium (B92312) hydrochloride, which can serve as both an acid catalyst and a source of nucleophilic chloride ions at high temperatures.

While specific studies detailing the ether cleavage of 2-chloro-5-phenoxy-pyridine are not prevalent in the literature, the expected reaction and general conditions can be inferred from established methodologies for diaryl ether cleavage.

Table 1: Illustrative Conditions for Diaryl Ether Cleavage

| Reagent | Solvent | Temperature | Typical Products |

|---|---|---|---|

| 48% HBr | Acetic Acid | Reflux | Phenol and Brominated Aromatic |

| Pyridinium hydrochloride | None (melt) | 180-220 °C | Phenol and Chlorinated Aromatic |

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic and basic center. This allows for reactions such as N-oxidation and quaternization, which modify the electronic properties and reactivity of the entire molecule.

The pyridine nitrogen in 2-chloro-5-phenoxy-pyridine can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide and a catalyst. The N-oxide group significantly alters the electronic character of the pyridine ring; it is a strong electron-donating group through resonance but electron-withdrawing through induction. This modification can influence the regioselectivity of subsequent reactions on the pyridine ring.

The N-oxidation of the closely related 2-chloropyridine is well-documented and proceeds in high yield. dcu.iechemicalbook.com It is expected that 2-chloro-5-phenoxy-pyridine would behave similarly. The reaction involves the electrophilic attack of the oxidant on the pyridine nitrogen.

Table 2: N-Oxidation of 2-Chloropyridine with Hydrogen Peroxide

| Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| TS-1 molecular sieve | 30% H₂O₂ | Water | 70-80 | 98.9 | chemicalbook.com |

As a nucleophile, the pyridine nitrogen can react with electrophiles, such as alkyl halides, in a process known as quaternization. This reaction results in the formation of a positively charged quaternary pyridinium salt. For instance, the reaction of 2-chloro-5-phenoxy-pyridine with methyl iodide would yield N-methyl-2-chloro-5-phenoxypyridinium iodide. This transformation is a classic SN2 reaction where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

Quaternization alters the solubility of the molecule, typically making it more soluble in polar solvents, and further increases the electron-deficient nature of the pyridine ring, which can activate it for subsequent nucleophilic substitution reactions.

Table 3: General Conditions for Pyridine Quaternization

| Alkylating Agent | Solvent | Temperature | Product Type |

|---|---|---|---|

| Methyl iodide | Acetonitrile or DMF | Room Temp to 80 °C | N-Methylpyridinium iodide |

| Benzyl bromide | Acetone | Reflux | N-Benzylpyridinium bromide |

Chemo- and Regioselective Transformations

The presence of multiple distinct reactive sites in 2-chloro-5-phenoxy-pyridine—the C-Cl bond, the ether linkage, and several C-H bonds on both aromatic rings—makes selective functionalization a key challenge and opportunity in its synthetic application.

Achieving regioselectivity in the functionalization of 2-chloro-5-phenoxy-pyridine relies on exploiting the subtle differences in reactivity between its various C-H and C-Cl bonds. Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.orgharvard.eduwikipedia.org In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.

In 2-chloro-5-phenoxy-pyridine, several atoms could potentially act as DMGs:

The Pyridine Nitrogen: The nitrogen atom can direct lithiation to the C-6 position. However, direct lithiation of 2-chloropyridine itself can be complicated, sometimes leading to C-6 lithiation with specific superbases. nih.gov

The Ether Oxygen: The oxygen of the phenoxy group can direct lithiation to the C-4 position of the pyridine ring and to the ortho positions of the phenyl ring. The relative acidity of these protons would determine the site of metalation.

The Chloro Group: The chloro substituent can also direct metalation to the C-3 position, although it is generally a weaker directing group than nitrogen or oxygen.

By carefully choosing the lithiating agent (e.g., n-BuLi, s-BuLi, or LDA) and reaction conditions, it may be possible to selectively deprotonate and functionalize a specific position on either the pyridine or the phenoxy ring, allowing for the introduction of a wide range of electrophiles.

Tandem or cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represent an efficient approach to building molecular complexity. While specific cascade reactions originating from 2-chloro-5-phenoxy-pyridine are not extensively reported, its structure lends itself to such possibilities.

For example, a functionalized derivative of 2-chloro-5-phenoxy-pyridine could be designed to undergo an intramolecular palladium-catalyzed cascade reaction. If a suitable group were introduced, for instance at the C-4 position via DoM, a subsequent intramolecular Heck reaction or Suzuki coupling could lead to the formation of complex heterocyclic systems. The chloro-substituent at the C-2 position is particularly well-suited for participating in various cross-coupling reactions, which could serve as the initiating or terminating step in a cascade sequence. The development of such reactions would provide rapid access to novel and structurally diverse compounds from this versatile building block.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an essential tool for determining the precise molecular structure of 2-Chloro-5-phenoxy-pyridine. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a complete assignment of all proton and carbon signals can be achieved.

The predicted ¹H NMR spectrum of 2-Chloro-5-phenoxy-pyridine would feature signals corresponding to the seven protons on its two aromatic rings.

Pyridine (B92270) Ring Protons: The three protons on the pyridine ring (H-3, H-4, and H-6) are expected to appear in distinct regions. Based on data for 2-chloro-5-methylpyridine (B98176), H-6, adjacent to the nitrogen, would be the most downfield of the pyridine protons. H-4 would likely appear as a doublet of doublets due to coupling with both H-3 and H-6. H-3 would be the most upfield of the pyridine protons. chemicalbook.comspectrabase.com

Phenoxy Ring Protons: The five protons of the phenoxy group would exhibit a pattern typical for a monosubstituted benzene (B151609) ring, with the ortho-protons (H-2'/H-6') appearing furthest downfield, followed by the para-proton (H-4'), and the meta-protons (H-3'/H-5').

The predicted ¹³C NMR spectrum would show 11 distinct signals, corresponding to each unique carbon atom in the molecule.

Pyridine Ring Carbons: The carbon atom C-2, bonded to the electronegative chlorine, is expected to be significantly downfield. chemicalbook.com The C-5 carbon, attached to the phenoxy group's oxygen, would also be shifted downfield.

Phenoxy Ring Carbons: The ipso-carbon (C-1'), directly bonded to the ether oxygen, would be the most downfield of the phenoxy ring carbons. The other carbons would appear in typical aromatic regions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Chloro-5-phenoxy-pyridine

| Position | Predicted ¹H δ (ppm) | Predicted Multiplicity | Predicted ¹³C δ (ppm) |

|---|---|---|---|

| 2 | - | - | ~152-155 |

| 3 | ~7.3-7.4 | d | ~123-125 |

| 4 | ~7.8-7.9 | dd | ~140-142 |

| 5 | - | - | ~150-153 |

| 6 | ~8.2-8.3 | d | ~148-150 |

| 1' | - | - | ~155-158 |

| 2', 6' | ~7.1-7.2 | d | ~118-120 |

| 3', 5' | ~7.4-7.5 | t | ~129-131 |

| 4' | ~7.2-7.3 | t | ~123-125 |

To unambiguously assign these predicted signals, a suite of 2D NMR experiments would be employed. emerypharma.comlibretexts.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Key correlations would be expected between H-3 and H-4 on the pyridine ring, and within the phenoxy ring between H-2'/H-3' and H-3'/H-4'. The absence of a correlation to H-6 from other pyridine protons would confirm its isolated position relative to the other ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively link the proton assignments from the ¹H NMR and COSY spectra to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity between the two aromatic rings. A critical HMBC correlation would be observed between the protons on the phenoxy ring (specifically H-2'/H-6') and the C-5 carbon of the pyridine ring, providing definitive evidence of the C-O-C ether linkage. Other key correlations would include those from H-6 to C-5 and C-4, and from H-3 to C-2 and C-5.

The molecule possesses conformational flexibility due to rotation around the C-O bonds of the ether linkage. The preferred conformation in solution is likely one that minimizes steric hindrance between the two aromatic rings, resulting in a non-planar, twisted or "propeller" geometry. chinesechemsoc.org While specific experimental data is not available, this conformational preference could be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY), which detects through-space correlations between protons that are close to each other. Additionally, variable-temperature NMR studies could provide insight into the energy barriers for rotation around the C-O bonds.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS provides the high-accuracy mass of the molecular ion, allowing for the determination of the elemental formula. For 2-Chloro-5-phenoxy-pyridine (C₁₁H₈ClNO), the expected exact mass of the molecular ion [M]⁺• would be precisely measured, confirming its composition.

Electron ionization mass spectrometry (EI-MS) would induce fragmentation of the molecular ion, yielding a characteristic pattern of fragment ions that provides structural information. Aromatic compounds typically show a prominent molecular ion peak due to their stability. libretexts.orgyoutube.com The fragmentation of 2-Chloro-5-phenoxy-pyridine is expected to proceed through several key pathways based on the fragmentation of 2-chloropyridines and aryl ethers. jcsp.org.pkcore.ac.uknist.gov

Plausible Fragmentation Pathways:

Loss of Chlorine: A common fragmentation for chloro-aromatics is the loss of a chlorine radical (Cl•) from the molecular ion, which would result in a fragment ion at m/z 170.

Ether Bond Cleavage: Cleavage of the C-O ether bonds is a major pathway for aryl ethers. This can occur in two ways:

Loss of a phenoxy radical (C₆H₅O•) to yield a 2-chloropyridinyl cation at m/z 112.

Loss of a 2-chloropyridinyl radical (C₅H₃ClN•) to yield a phenoxy cation at m/z 93.

Pyridine Ring Fragmentation: The resulting chloropyridinyl fragments can undergo further fragmentation, such as the characteristic loss of hydrogen cyanide (HCN) from the pyridine ring. nist.gov For instance, the m/z 78 fragment (from loss of Cl) could lose HCN to produce a fragment at m/z 51.

Table 2: Predicted Key Fragments in the Mass Spectrum of 2-Chloro-5-phenoxy-pyridine

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 205/207 | [C₁₁H₈ClNO]⁺• (Molecular Ion) | - |

| 170 | [C₁₁H₈NO]⁺ | Cl• |

| 112/114 | [C₅H₃ClN]⁺• | C₆H₅O• |

| 93 | [C₆H₅O]⁺ | C₅H₃ClN• |

| 78 | [C₅H₄N]⁺ | Cl•, C₆H₅O• |

| 77 | [C₆H₅]⁺ | C₅H₄ClNO• |

| 51 | [C₄H₃]⁺ | Cl•, C₆H₅O•, HCN |

Note: The presence of chlorine will result in characteristic M+2 isotope peaks with an intensity ratio of approximately 3:1 for ions containing a single chlorine atom.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The vibrational spectrum can be interpreted by considering the characteristic frequencies of the pyridine ring, the phenyl ring, the C-O-C ether linkage, and the C-Cl bond. cdnsciencepub.comnih.govresearchgate.net

Aromatic C-H Stretching: Vibrations for the C-H bonds on both aromatic rings are expected in the region of 3030-3100 cm⁻¹.

Aromatic Ring Stretching (C=C and C=N): A series of characteristic bands for the pyridine and benzene rings would appear in the 1400-1600 cm⁻¹ region.

Asymmetric C-O-C Stretching: A strong, characteristic band for the aryl ether linkage is predicted to be prominent in the IR spectrum, typically around 1220-1260 cm⁻¹.

Symmetric C-O-C Stretching: This mode would likely appear in the 1000-1080 cm⁻¹ range.

C-Cl Stretching: The stretching vibration for the C-Cl bond on the pyridine ring is expected in the 1000-1100 cm⁻¹ region.

Out-of-Plane (OOP) C-H Bending: Strong bands in the 700-900 cm⁻¹ region are diagnostic of the substitution patterns on the aromatic rings. A band around 800-840 cm⁻¹ would be expected for the 2,5-disubstituted pyridine ring, while bands around 730-770 cm⁻¹ and 680-720 cm⁻¹ would be characteristic of the monosubstituted phenoxy group.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for 2-Chloro-5-phenoxy-pyridine

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | Medium | Strong |

| Aromatic C=C/C=N Ring Stretch | 1400 - 1600 | Medium-Strong | Medium-Strong |

| Asymmetric C-O-C Stretch | 1220 - 1260 | Strong | Weak |

| C-Cl Stretch | 1000 - 1100 | Medium-Strong | Medium |

| C-H Out-of-Plane Bend (Pyridine) | 800 - 840 | Strong | Weak |

| C-H Out-of-Plane Bend (Phenoxy) | 730 - 770 / 680 - 720 | Strong | Weak |

X-ray Crystallography and Solid-State Structural Analysis

Information not available.

Molecular Conformation and Intermolecular Interactions (e.g., C-H···N hydrogen bonds)

Information not available.

Crystal Packing and Supramolecular Assembly

Information not available.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations would be employed to model the behavior of 2-Chloro-5-phenoxy-pyridine. DFT, particularly with hybrid functionals like B3LYP, is often chosen for its balance of computational cost and accuracy in predicting molecular properties. Ab initio methods, such as Hartree-Fock (HF) followed by post-HF methods (e.g., Møller-Plesset perturbation theory, MP2), offer higher accuracy at a greater computational expense.

These calculations begin by optimizing the molecule's geometry to find its lowest energy conformation. This involves determining the precise bond lengths, bond angles, and dihedral angles between the atoms of the pyridine (B92270) ring, the chlorine substituent, and the phenoxy group.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

A primary output of quantum chemical calculations is the description of the molecule's electronic structure, particularly its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

For 2-Chloro-5-phenoxy-pyridine, the HOMO would likely be localized on the electron-rich phenoxy ring and the pyridine nitrogen, while the LUMO would be expected to have significant contributions from the pyridine ring, particularly the carbon atom bonded to the electron-withdrawing chlorine atom.

Hypothetical Data Table for HOMO-LUMO Analysis

| Parameter | Hypothetical Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.3 | Energy difference (LUMO - HOMO); indicates chemical reactivity and stability. |

Electrostatic Potential Surface (ESP) Analysis

The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution within a molecule. It is mapped onto the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. In 2-Chloro-5-phenoxy-pyridine, such regions would be expected around the pyridine nitrogen atom and the oxygen atom of the phenoxy group due to the presence of lone pairs of electrons.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. Positive potential would likely be found on the hydrogen atoms and potentially on the carbon atom attached to the chlorine.

Green/Yellow Regions: Represent neutral or weakly polarized areas.

Reaction Mechanism Studies

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For 2-Chloro-5-phenoxy-pyridine, this could involve studying its synthesis or its subsequent transformations, such as nucleophilic aromatic substitution where the chlorine atom is displaced.

Transition State Characterization for Key Transformations

A transition state (TS) is a high-energy, transient molecular configuration that exists along the reaction coordinate between reactants and products. Locating and characterizing the TS is crucial for understanding a reaction's mechanism and determining its rate.

Computational methods are used to search the potential energy surface for these TS structures. A genuine transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking of the C-Cl bond and the formation of a new bond with a nucleophile). The geometric parameters (bond lengths and angles) of the TS provide a snapshot of the molecule as it transforms from reactant to product.

Energy Profile Determination for Reaction Pathways

Once the structures of the reactants, products, intermediates, and transition states are optimized, their relative energies can be calculated to construct a reaction energy profile. This profile plots the potential energy of the system against the reaction coordinate.

Prediction and Correlation of Spectroscopic Properties

Theoretical calculations can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure and understand its electronic features.

Vibrational Spectroscopy (IR, Raman): Frequency calculations can predict the vibrational modes of the molecule. The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental spectra to aid in the assignment of observed peaks to specific molecular motions (e.g., C-Cl stretching, pyridine ring breathing, C-O-C ether stretching).

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted values are highly valuable for interpreting experimental NMR spectra and confirming the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, corresponding to the absorption of light in the ultraviolet-visible range. This allows for the interpretation of the experimental UV-Vis spectrum, assigning absorption bands to specific electronic excitations (e.g., π → π* transitions within the aromatic rings).

Hypothetical Data Table for Predicted Spectroscopic Data

| Spectroscopy | Parameter | Predicted Value |

| IR | C-Cl Stretch | ~750 cm⁻¹ |

| IR | C-O-C Stretch | ~1240 cm⁻¹ |

| ¹³C NMR | C-Cl Carbon | ~150 ppm |

| ¹H NMR | Pyridine H (ortho to Cl) | ~8.1 ppm |

| UV-Vis | λ_max | ~275 nm |

Computational NMR Chemical Shift and Vibrational Spectra Simulation

Computational methods, particularly those based on density functional theory (DFT), are instrumental in predicting the nuclear magnetic resonance (NMR) chemical shifts and vibrational spectra of molecules like 2-Chloro-5-phenoxy-pyridine. researchgate.netnih.gov The accuracy of these predictions is crucial for the correct identification and structural elucidation of small molecules, especially in complex samples. nih.gov

The simulation of NMR spectra involves calculating the magnetic shielding tensors of the nuclei within the molecule. These calculations are sensitive to the chosen theoretical level (functional and basis set) and the treatment of the molecular environment. nih.govresearchgate.net For instance, the predicted ¹³C and ¹H NMR chemical shifts can be compared with experimental data to confirm the molecular structure. The level of accuracy required for confident metabolite identification has been investigated, showing that errors in predicted ¹H and ¹³C chemical shifts need to be below certain thresholds for reliable results. nih.gov

Similarly, the simulation of vibrational spectra (infrared and Raman) involves the calculation of the harmonic vibrational frequencies. researchgate.net These calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other systematic errors in the computational methods. researchgate.net The analysis of these spectra helps in identifying the characteristic vibrational modes of the functional groups present in 2-Chloro-5-phenoxy-pyridine, such as the C-Cl, C-O-C, and aromatic ring vibrations.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 |

| C-O-C asymmetric stretch | 1260-1200 |

| C-O-C symmetric stretch | 1150-1085 |

| C-Cl stretch | 850-550 |

| Aromatic ring breathing | 1000-900 |

| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| C2 (Pyridine) | 148-152 | - |

| C3 (Pyridine) | 120-125 | 7.2-7.4 |

| C4 (Pyridine) | 138-142 | 7.8-8.0 |

| C5 (Pyridine) | 145-150 | - |

| C6 (Pyridine) | 110-115 | 8.1-8.3 |

| C1' (Phenoxy) | 155-160 | - |

| C2'/C6' (Phenoxy) | 118-122 | 7.0-7.2 |

| C3'/C5' (Phenoxy) | 128-132 | 7.3-7.5 |

| C4' (Phenoxy) | 123-127 | 7.1-7.3 |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of 2-Chloro-5-phenoxy-pyridine are key determinants of its physical and chemical properties. Conformational analysis and molecular dynamics simulations are computational techniques employed to explore the potential energy surface and dynamic behavior of the molecule.

Investigation of Preferred Solution-Phase Conformations

The relative orientation of the phenoxy group with respect to the pyridine ring is a central aspect of the conformational landscape of 2-Chloro-5-phenoxy-pyridine. The rotational barriers around the C-O bond can be calculated using quantum chemical methods to identify the most stable conformers. The preferred conformation in the solution phase can be influenced by intermolecular interactions with solvent molecules. beilstein-journals.org Computational studies can predict these preferred conformations by optimizing the molecular geometry in the presence of a solvent model. beilstein-journals.org These analyses often reveal that molecules adopt specific conformations to minimize steric hindrance and maximize favorable electronic interactions. beilstein-journals.org

Solvent Effects on Reactivity and Structure

The solvent environment can significantly impact the structure, stability, and reactivity of 2-Chloro-5-phenoxy-pyridine. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the simulation. researchgate.net

Implicit solvent models are computationally less expensive and can provide good estimates of how the solvent polarity affects the molecular properties. researchgate.net Explicit solvent models, often used in molecular dynamics simulations, provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. These simulations can reveal how the solvent shell is structured around the solute and how this influences conformational preferences and the accessibility of reactive sites. The choice of solvent can alter the relative energies of different conformers and transition states, thereby influencing reaction rates and pathways.

Synthesis and Chemical Properties of Derivatives and Analogues

Systematic Modification at the C-2 Position

The chlorine atom at the C-2 position of the pyridine (B92270) ring is a versatile handle for synthetic transformations, primarily acting as a leaving group in nucleophilic substitution and cross-coupling reactions. This allows for the introduction of a wide array of carbon-based and heteroatom-containing substituents.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C-2 position, displacing the chloro group. These methods offer broad substrate scope and functional group tolerance. Key examples of such reactions applicable to 2-chloro-5-phenoxypyridine include the Suzuki, Sonogashira, Negishi, and Stille couplings.

Suzuki Coupling: This reaction involves the coupling of the chloro-pyridine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a widely used method for forming biaryl structures or introducing alkyl and alkenyl groups.

Sonogashira Coupling: To introduce alkynyl substituents at the C-2 position, the Sonogashira coupling is employed. patsnap.com This reaction couples the aryl chloride with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. google.comgoogle.comyoutube.com

Negishi Coupling: The Negishi coupling uses an organozinc reagent to transfer a carbon-based group to the pyridine ring. researchgate.netpressbooks.publibretexts.org This method is known for its high reactivity and functional group tolerance, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. researchgate.net

Stille Coupling: This reaction involves the coupling of the chloro-pyridine with an organostannane (organotin) reagent. youtube.comguidechem.comgordon.eduorganic-chemistry.org While effective, the toxicity of the tin reagents is a significant drawback. guidechem.comgordon.edu

| Coupling Reaction | Carbon-Based Reagent | Resulting C-2 Substituent | Key Catalysts |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ or R-B(OR')₂ | Aryl, Alkenyl, Alkyl | Pd(0) catalyst, Base |

| Sonogashira Coupling | R-C≡CH | Alkynyl | Pd(0) catalyst, Cu(I) co-catalyst |

| Negishi Coupling | R-Zn-X | Alkyl, Alkenyl, Aryl, Alkynyl | Pd(0) or Ni(0) catalyst |

| Stille Coupling | R-Sn(Alkyl)₃ | Alkyl, Alkenyl, Aryl, Alkynyl | Pd(0) catalyst |

The electrophilic nature of the C-2 carbon in 2-chloropyridines makes it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the direct displacement of the chloride by various heteroatom nucleophiles, providing access to a range of important analogues.

Nitrogen-Containing Analogues (C-2 Amino): The reaction of 2-chloro-5-phenoxypyridine with ammonia (B1221849) or primary/secondary amines leads to the formation of 2-amino-5-phenoxypyridine derivatives. These reactions are typically performed at elevated temperatures, sometimes in the presence of a catalyst.

Sulfur-Containing Analogues (C-2 Thio): Thioether or mercapto analogues can be synthesized by reacting the chloro precursor with thiols or a source of hydrosulfide (B80085) anion, such as sodium hydrosulfide. For example, treatment with an alkali metal polysulfide can yield the corresponding 2-mercaptopyridine. byjus.com

Oxygen-Containing Analogues (C-2 Hydroxy/Alkoxy): The chloro group can be displaced by hydroxide (B78521) or alkoxide nucleophiles to yield 2-hydroxy-5-phenoxypyridine or 2-alkoxy-5-phenoxypyridine, respectively. The synthesis of the 2-hydroxy derivative, which exists in tautomeric equilibrium with the corresponding 2-pyridone, often requires forcing conditions, such as reaction with concentrated potassium hydroxide in the presence of a tertiary alcohol. researchgate.net

| Heteroatom Nucleophile | Reagent Example | Resulting C-2 Functional Group | Reaction Type |

|---|---|---|---|

| Nitrogen | Ammonia (NH₃), Amines (RNH₂, R₂NH) | -NH₂, -NHR, -NR₂ | Nucleophilic Aromatic Substitution |

| Sulfur | Sodium Hydrosulfide (NaSH), Thiols (RSH) | -SH, -SR | Nucleophilic Aromatic Substitution |

| Oxygen | Sodium Hydroxide (NaOH), Alkoxides (RONa) | -OH, -OR | Nucleophilic Aromatic Substitution |

Functionalization of the Phenoxy Moiety

The phenoxy group offers another site for structural modification, either through reactions on the phenyl ring itself or by replacing the entire phenoxy group with a substituted analogue.

The phenoxy group is an activating, ortho, para-directing group for electrophilic aromatic substitution (EAS). This allows for the introduction of various substituents onto the phenyl ring. Typical EAS reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid, a nitro group (-NO₂) can be introduced, primarily at the ortho and para positions of the phenoxy ring.

Halogenation: Reactions with elemental halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst can install halogen atoms at the ortho and para positions.

Friedel-Crafts Alkylation/Acylation: These reactions introduce alkyl or acyl groups, respectively, although they can sometimes be complicated by side reactions.

Conversely, if the phenoxy ring is substituted with strong electron-withdrawing groups, it can become susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a suitable leaving group (like a halide) from the ring. guidechem.comgordon.edu

A versatile strategy to create analogues involves replacing the entire phenoxy group with a substituted aryloxy moiety. This is typically achieved through a multi-step process.